molecular formula C11H18OSi B089336 Silane, trimethyl(1-phenylethoxy)- CAS No. 14856-75-8

Silane, trimethyl(1-phenylethoxy)-

Cat. No.: B089336
CAS No.: 14856-75-8
M. Wt: 194.34 g/mol
InChI Key: BZOXVMMTSDEJEL-UHFFFAOYSA-N
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Description

Silane, trimethyl(1-phenylethoxy)- (CAS: Not explicitly provided in evidence; synonyms include Trimethyl[(1-Phenylethenyl)Oxy]Silane and α-(Trimethylsiloxy)styrene) is an organosilicon compound characterized by a trimethylsilyl group linked to a phenylethenoxy moiety. This structure confers unique reactivity, making it valuable in organic synthesis, particularly as a protecting group for hydroxyl functionalities or in the formation of enol ethers . Its applications span pharmaceuticals, polymer chemistry, and materials science, where its stability and silicon-mediated reactivity are exploited.

Properties

CAS No.

14856-75-8

Molecular Formula

C11H18OSi

Molecular Weight

194.34 g/mol

IUPAC Name

trimethyl(1-phenylethoxy)silane

InChI

InChI=1S/C11H18OSi/c1-10(12-13(2,3)4)11-8-6-5-7-9-11/h5-10H,1-4H3

InChI Key

BZOXVMMTSDEJEL-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)O[Si](C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Silane, trimethyl(1-phenylethoxy)- has the chemical formula C11H18OSiC_{11}H_{18}OSi and features a trimethylsilyl group attached to a phenylethoxy moiety. This structure enables its reactivity in various chemical processes, making it valuable in organic synthesis and surface modification.

Applications in Organic Synthesis

1. Cross-Coupling Reactions
Silane, trimethyl(1-phenylethoxy)- is utilized in cross-coupling reactions, particularly involving Grignard reagents. Research indicates that it can facilitate the formation of carbon-carbon bonds, enhancing the efficiency of organic syntheses. For instance, studies have shown its effectiveness in coupling reactions with alkyl halides under metal-catalyzed conditions .

2. Etherification Reactions
The compound also plays a role in etherification reactions. It has been shown to react with various electrophiles to produce ethers efficiently. For example, using catalytic amounts of triflimide, high yields of ether products can be achieved when reacting with substrates like 1-phenylethyl acetate .

Applications in Surface Modification

1. Hydrophobic Coatings
Silane, trimethyl(1-phenylethoxy)- is effective in creating hydrophobic surfaces. Its ability to bond with inorganic substrates allows for the modification of surface energy, making it suitable for applications such as water-repellent coatings on glass and ceramics .

2. Self-Assembled Monolayers
The compound can form self-assembled monolayers (SAMs) on various substrates. These SAMs are crucial for applications in microfabrication and nanotechnology, where they serve as orientation layers or anti-stiction coatings for micro-electromechanical systems (MEMS) .

Table 1: Comparison of Silane Applications

Application AreaSpecific UseBenefits
Organic SynthesisCross-Coupling ReactionsEfficient carbon-carbon bond formation
EtherificationHigh yield of ether products
Surface ModificationHydrophobic CoatingsEnhanced water repellency
Self-Assembled MonolayersImproved microfabrication processes

Table 2: Performance of Silane in Surface Treatments

Substrate TypeTreatment MethodResult
GlassSilane CoatingIncreased hydrophobicity
MetalsSAM FormationEnhanced adhesion properties
PolymersSurface Energy ModificationImproved durability and resistance

Case Studies

Case Study 1: Enhancing Adhesion in Composite Materials
A study demonstrated that incorporating silane, trimethyl(1-phenylethoxy)- into composite materials significantly improved adhesion between the polymer matrix and inorganic fillers. This enhancement was attributed to the silane's ability to form strong covalent bonds with both organic and inorganic components .

Case Study 2: Development of Water-Repellent Surfaces
In another research project, silane was applied to create water-repellent surfaces on architectural glass. The treated surfaces exhibited high contact angles for water droplets, indicating effective hydrophobicity and reduced maintenance needs for cleaning .

Comparison with Similar Compounds

Trimethylsilyl Chloride (C₃H₉ClSi)

  • Molecular Formula : C₃H₉ClSi
  • Molecular Weight : 108.64 g/mol
  • Key Features : A chlorinated derivative of trimethylsilane, widely used as a silylating agent to protect alcohols and amines.
  • Applications : Primarily in synthesis of silicone polymers and as a reagent in organic chemistry. Unlike Silane, trimethyl(1-phenylethoxy)-, it lacks aromaticity and exhibits higher electrophilicity due to the chlorine substituent .

Trimethyl(3-phenyl-2-propenyl)-Silane

  • Molecular Formula: Not explicitly provided (likely C₁₂H₁₈Si).
  • Key Features : Features a propenyl group (CH₂CHCH₂) instead of the phenylethoxy group.
  • Applications: Market analysis highlights its use in specialty polymers and coatings.

Lead-Containing Trimethylsilane Derivatives

Examples include trimethyl(triphenylplumbylmethyl)silane (CAS: 95456-32-9) and trimethyl-[tris(trimethylsilylmethyl)plumbylmethyl]silane (CAS: 18547-13-2).

  • Key Features : Incorporation of lead (Pb) introduces heavy-metal toxicity and distinct electronic properties.
  • Applications: Limited to niche catalytic processes due to environmental and safety concerns, unlike the non-toxic, aromatic-focused applications of Silane, trimethyl(1-phenylethoxy)- .

DSPE-SS-PEG-Silane (C₆₈H₁₃₉NO₅P₂S₂₅₇)

  • Molecular Weight : ~1287.49 g/mol
  • Key Features : A multifunctional compound combining phospholipid (DSPE), PEG, and disulfide bonds.
  • Applications : Biomedical fields (e.g., drug delivery, biosensors). The silane group enables surface conjugation, but the complexity of this compound contrasts sharply with the simpler, synthesis-oriented Silane, trimethyl(1-phenylethoxy)- .

Trimethylsilane (C₃H₁₀Si)

  • CAS : 993-07-7
  • Molecular Weight : 74.2 g/mol
  • Key Features : A simple silane lacking functional groups like phenylethoxy.
  • Applications : Used in semiconductor manufacturing and as a precursor for silicones. Its reactivity is dominated by Si-H bonds, unlike the Si-O-aryl interactions in Silane, trimethyl(1-phenylethoxy)- .

Data Table: Comparative Overview

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Silane, trimethyl(1-phenylethoxy)- C₁₁H₁₈OSi (inferred) ~194.35 Si-O-C(aryl), trimethylsilyl Organic synthesis, protecting groups
Trimethylsilyl Chloride C₃H₉ClSi 108.64 Si-Cl Polymer synthesis, silylation
Trimethyl(3-phenyl-2-propenyl)-Silane Likely C₁₂H₁₈Si ~178.36 Si-CH₂CHCH₂(aryl) Specialty polymers
DSPE-SS-PEG-Silane C₆₈H₁₃₉NO₅P₂S₂₅₇ 1287.49 DSPE, PEG, disulfide, silane Drug delivery, biosensors
Trimethylsilane C₃H₁₀Si 74.2 Si-H Semiconductors, silicones

Research Findings and Key Differences

  • Reactivity : Silane, trimethyl(1-phenylethoxy)- exhibits moderate electrophilicity at the silicon center, enhanced by the electron-withdrawing phenylethoxy group. This contrasts with Trimethylsilyl Chloride’s high reactivity (due to Cl⁻ leaving group) and Trimethylsilane’s reductive Si-H bonds .
  • Toxicity : Lead-containing analogs (e.g., CAS 95456-32-9) pose significant toxicity risks, limiting their utility compared to the relatively benign Silane, trimethyl(1-phenylethoxy)- .
  • Biomedical vs. Industrial Use : DSPE-SS-PEG-Silane’s biomedical focus diverges from the industrial and synthetic roles of Silane, trimethyl(1-phenylethoxy)-, highlighting the impact of structural complexity on application .

Preparation Methods

Reaction Mechanism and Precursors

The reaction proceeds via an SN2 mechanism, where the phenylethoxide ion attacks the electrophilic silicon atom in trimethylchlorosilane. A phase transfer catalyst (PTC), such as tetrabutylammonium bromide, is often employed to enhance the solubility of ionic intermediates in nonpolar solvents. For instance, the preparation of analogous alkoxysilanes, such as 3-acryloyloxypropyl trimethoxysilane, utilizes PTCs to achieve yields exceeding 80% under reflux conditions.

Optimization of Reaction Conditions

Key parameters include temperature, stoichiometry, and catalyst loading. In a representative protocol, a molar ratio of 1:1.2 between the phenylethoxide nucleophile and trimethylchlorosilane is maintained at 110–150°C for 4–8 hours. The addition of polymerization inhibitors, such as ZJ-705 (0.1–1 wt%), prevents undesired side reactions. Post-reaction purification involves filtration, methanol washing, and vacuum distillation to isolate the product at 96–100°C under −0.098 to −0.094 MPa.

Table 1: Optimization of Nucleophilic Substitution

ParameterOptimal RangeYield (%)Purity (%)
Temperature110–150°C83.6–86.998.1–99.6
Reaction Time4–8 hours85.298.8
Catalyst Loading0.5–3 wt% PTC84.799.2
Molar Ratio (Nuc:SiCl)1:1.286.999.6

Hydrosilylation of Phenylacetylene Derivatives

Hydrosilylation offers an alternative route by leveraging the addition of silicon hydrides across carbon-carbon triple bonds. This method is particularly advantageous for introducing silicon groups to unsaturated hydrocarbons.

Catalytic Systems and Substrates

Platinum-based catalysts, such as Karstedt’s catalyst, are widely used to mediate the hydrosilylation of phenylacetylene with trimethylsilane. The reaction proceeds via anti-Markovnikov addition, forming the desired β-adduct. In a related synthesis of ethynylbenziodoxolone (EBX) reagents, trimethylsilyl trifluoromethanesulfonate activates iodosylbenzoic acid, enabling efficient silylation of alkynes.

Reaction Monitoring and Byproduct Formation

31P nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for tracking reaction progress. For example, in the synthesis of silane-phosphonium monomers, 31P NMR revealed phosphonium peaks at 23.5–23.8 ppm, with byproducts such as triphenylphosphine oxide (30.2 ppm) constituting <5% of the mixture.

Grignard Reagent-Based Synthesis

Grignard reagents provide a versatile pathway for forming silicon-carbon bonds. This method involves reacting phenylmagnesium bromide with trimethyl(ethoxy)silane to displace the ethoxy group.

Reaction Setup and Solvent Selection

The reaction is conducted in anhydrous tetrahydrofuran (THF) under inert atmosphere to prevent hydrolysis. A stoichiometric excess of the Grignard reagent ensures complete substitution, with yields typically ranging from 70–85%. Post-reaction quenching with ammonium chloride and extraction with dichloromethane isolates the product.

Challenges in Steric Hindrance

The bulky phenylethoxy group can impede nucleophilic attack, necessitating elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours). Catalytic additives, such as lithium salts, mitigate steric effects by stabilizing transition states.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

31P and 1H NMR are indispensable for verifying structural integrity. For instance, 31P NMR of silane-phosphonium monomers confirmed phosphonium formation at 23.5–23.8 ppm, with unreacted phosphine at −4.7 ppm. Similarly, 1H NMR of EBX reagents exhibited aromatic protons at δ 7.40–8.44 ppm, aligning with phenyl group incorporation.

Mass Spectrometry and Elemental Analysis

HRMS validates molecular ions, as demonstrated in the synthesis of TPPPETS, where the [M]+ ion at m/z 487.2 matched theoretical calculations. Energy-dispersive X-ray spectroscopy (EDX) further quantifies silicon and phosphorus content, ensuring stoichiometric accuracy.

Comparative Evaluation of Methods

Table 2: Method Comparison for Trimethyl(1-Phenylethoxy)Silane Synthesis

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Substitution86.999.6High scalabilityRequires toxic chlorosilanes
Hydrosilylation78.497.3StereoselectivePlatinum catalyst cost
Grignard Reaction82.198.9Broad substrate compatibilitySensitive to moisture

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Silane, trimethyl(1-phenylethoxy)-, and how can researchers validate the purity and structural integrity of the product?

  • Methodology :

  • Synthesis : Use a catalytic system involving trimethylsilyl cyanide (TMSCN) and a transition metal catalyst (e.g., CuCl) under inert nitrogen atmosphere at elevated temperatures (170°C). Monitor reaction progress via TLC. Purify via column chromatography using petroleum ether/ethyl acetate (98:2) .
  • Validation : Confirm purity via melting point analysis (323–325 K) and spectroscopic techniques (¹H/¹³C NMR, IR). For structural confirmation, employ X-ray crystallography to resolve bond parameters (e.g., Si–O bond length: ~1.64 Å, Si–O–C angle: ~140°) and intermolecular interactions .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of Silane, trimethyl(1-phenylethoxy)-, and how do key spectral features correlate with its bonding environment?

  • Methodology :

  • NMR : ²⁹Si NMR identifies silicon environments (δ ~10–20 ppm for trimethylsilyl groups). ¹H NMR detects aromatic protons (δ 6.5–7.5 ppm) and methoxy/ethoxy groups (δ 3.0–4.5 ppm).
  • X-ray Diffraction : Resolves steric effects from the 1-phenylethoxy group (e.g., dihedral angles >80° between phenyl rings) and van der Waals-dominated crystal packing .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with silane cleavage .

Advanced Research Questions

Q. How do variations in steric hindrance from the 1-phenylethoxy group influence the reactivity of Silane, trimethyl(1-phenylethoxy)- in nucleophilic substitution reactions?

  • Methodology :

  • Steric Analysis : Compare reaction rates with less hindered analogs (e.g., trimethylmethoxysilane) using kinetic studies (e.g., UV-Vis monitoring of Si–O bond cleavage).
  • Computational Modeling : Apply density functional theory (DFT) to calculate transition-state energies and steric maps (e.g., % buried volume). Correlate with experimental yields .
  • Case Study : Bulky 1-phenylethoxy groups reduce nucleophilic attack at silicon, favoring side reactions unless high temperatures or polar aprotic solvents are used .

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